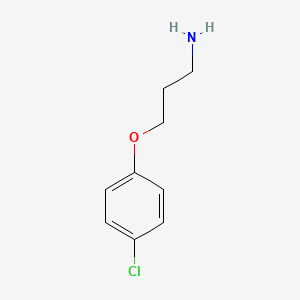

3-(4-Chlorophenoxy)propan-1-amine

CAS No.: 50911-60-9

Cat. No.: VC2350226

Molecular Formula: C9H12ClNO

Molecular Weight: 185.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50911-60-9 |

|---|---|

| Molecular Formula | C9H12ClNO |

| Molecular Weight | 185.65 g/mol |

| IUPAC Name | 3-(4-chlorophenoxy)propan-1-amine |

| Standard InChI | InChI=1S/C9H12ClNO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7,11H2 |

| Standard InChI Key | MCLOWWAMHNUYTJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1OCCCN)Cl |

| Canonical SMILES | C1=CC(=CC=C1OCCCN)Cl |

Introduction

Chemical Structure and Properties

3-(4-Chlorophenoxy)propan-1-amine consists of a 4-chlorophenoxy group connected to a propan-1-amine backbone. This arrangement creates a molecule with both lipophilic and hydrophilic regions, contributing to its biological activity profile. The compound's structural similarity to other phenoxyamines suggests potential applications in pharmacological research.

Physical and Chemical Characteristics

The physical and chemical properties of 3-(4-Chlorophenoxy)propan-1-amine are influenced by its molecular structure. Based on analysis of similar compounds, the following properties can be anticipated:

| Property | Value/Description |

|---|---|

| Molecular Formula | C9H12ClNO |

| Molecular Weight | Approximately 185.65 g/mol |

| Physical State | Likely a crystalline solid at room temperature |

| Solubility | Moderately soluble in organic solvents, limited water solubility |

| Functional Groups | Primary amine, ether linkage, chlorophenyl group |

The presence of the chlorine atom in the para position of the phenyl ring likely enhances the compound's lipophilicity, potentially improving its membrane permeability in biological systems. This characteristic would be significant for its pharmacokinetic properties and potential therapeutic applications.

Chemical Reactivity and Reactions

3-(4-Chlorophenoxy)propan-1-amine can participate in various chemical reactions due to its functional groups, particularly the primary amine and the chlorophenoxy moiety.

Amine-Based Reactions

The primary amine group can undergo numerous transformations, including:

-

Acylation reactions with acid chlorides or anhydrides to form amides

-

Alkylation with alkyl halides to form secondary and tertiary amines

-

Reductive amination with aldehydes or ketones

-

Formation of imines, Schiff bases, and related derivatives

Modifications of the Aromatic Ring

The chlorophenoxy group offers additional reactivity:

-

Nucleophilic aromatic substitution of the chlorine atom

-

Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck)

-

Electrophilic aromatic substitution at available positions on the aromatic ring

Common Reagents and Products

The table below summarizes key reactions, reagents, and products:

| Reaction Type | Common Reagents | Major Products | Potential Applications |

|---|---|---|---|

| Acylation | Acid chlorides, anhydrides | Amides | Pharmaceutical intermediates |

| Alkylation | Alkyl halides, aldehydes with reducing agents | Secondary/tertiary amines | Drug development |

| Oxidation | Hydrogen peroxide, m-CPBA | Amine oxides | Surfactants, catalysts |

| Reduction | LiAlH4, NaBH4 | Modified amines | Chemical intermediates |

| Aromatic substitution | Various nucleophiles | Substituted derivatives | Structure-activity studies |

Biological Activity

While specific biological activity data for 3-(4-Chlorophenoxy)propan-1-amine is limited in the search results, its structural features suggest potential biological interactions similar to related compounds.

Structural Basis for Biological Activity

The compound's structural elements contribute to its potential biological properties:

-

The chlorophenoxy group provides lipophilicity, enhancing membrane permeability

-

The primary amine can form hydrogen bonds with biological targets

-

The three-carbon spacer between the amine and phenoxy group provides conformational flexibility

Structure-Activity Relationships

Understanding the relationship between chemical structure and biological activity is crucial for developing effective pharmaceutical compounds. Research on related molecules provides insights into how structural modifications might affect the biological properties of 3-(4-Chlorophenoxy)propan-1-amine.

Effect of Chain Length

The three-carbon chain in 3-(4-Chlorophenoxy)propan-1-amine appears to be significant for biological activity. Research on related compounds indicates that the optimal spacer length between functional groups can dramatically impact efficacy. For instance, in antimalarial compounds, a four-atom flexible linker showed superior activity compared to shorter linkers .

Influence of Aromatic Substitution

The position and nature of substituents on the aromatic ring significantly affect biological activity. Research on related compounds reveals that:

-

Para-substitution (as in 3-(4-Chlorophenoxy)propan-1-amine) may enhance binding to specific protein targets

-

The electronic properties of the substituent (electron-withdrawing vs. electron-donating) influence receptor interactions

-

Chloro-substitution specifically may provide optimal lipophilicity for membrane permeation

Role of the Amine Group

The primary amine in 3-(4-Chlorophenoxy)propan-1-amine allows for various interactions with biological targets:

-

Hydrogen bonding with protein residues or nucleic acids

-

Protonation at physiological pH, creating a positively charged site for ionic interactions

-

Potential for forming salt bridges with negatively charged residues in protein binding pockets

Research Applications

3-(4-Chlorophenoxy)propan-1-amine has several potential applications in scientific research and pharmaceutical development.

Chemical Research

In organic chemistry, this compound can serve as:

-

A versatile building block for more complex structures

-

An intermediate in the synthesis of biologically active compounds

-

A model compound for studying reaction mechanisms

Pharmaceutical Development

The pharmaceutical potential includes:

-

Development of antimalarial compounds, building on research with structurally similar compounds

-

Creation of novel neurological agents, given the potential interaction with neurotransmitter systems

-

Use as a scaffold for developing compounds with improved pharmacokinetic properties

Structure-Based Drug Design

The compound's structural features make it valuable for structure-based drug design efforts:

-

The flexible three-carbon spacer allows exploration of optimal distances between pharmacophores

-

The primary amine provides a site for introducing additional functionality

-

The chlorophenoxy group offers a well-defined hydrophobic element

Comparison with Structurally Related Compounds

Comparing 3-(4-Chlorophenoxy)propan-1-amine with structurally related compounds provides insights into its unique properties and potential applications.

Comparison with N-Methylated Derivative

3-(4-Chlorophenoxy)-N-methylpropan-1-amine differs from the target compound by the presence of a methyl group on the amine. This seemingly minor modification can significantly alter the compound's properties:

-

Reduced hydrogen bonding capacity (secondary vs. primary amine)

-

Increased lipophilicity

-

Different metabolic pathways

These differences could translate into varied biological activities and pharmacokinetic properties.

Comparison with Hydroxyl Analogues

Compounds like (2S)-2-(4-Chlorophenoxy)propan-1-ol contain a hydroxyl group instead of an amine. The key differences include:

-

Different hydrogen bonding patterns (hydroxyl vs. amine)

-

Changed metabolic stability and pathways

-

Altered receptor binding profiles

Comparative Biological Activity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume